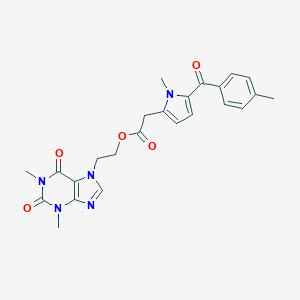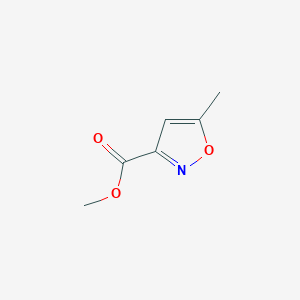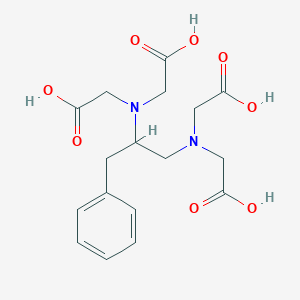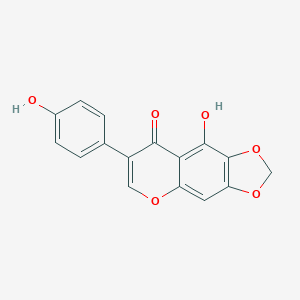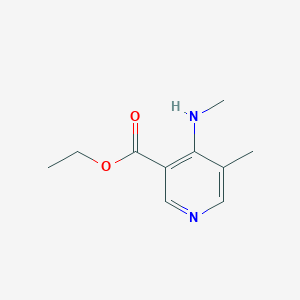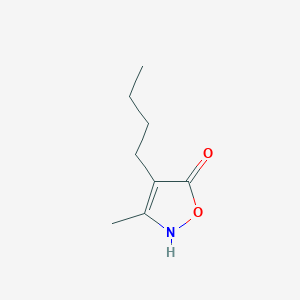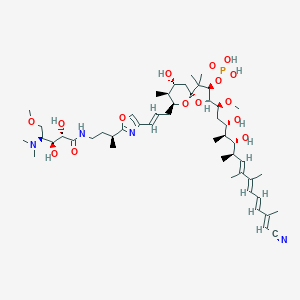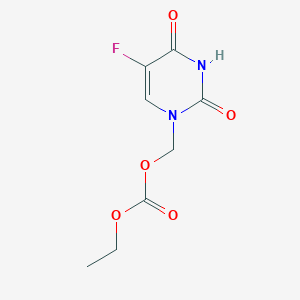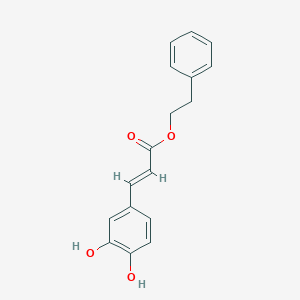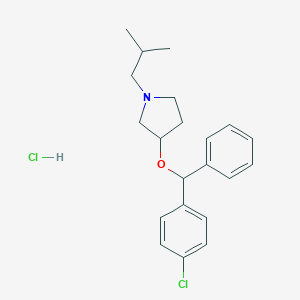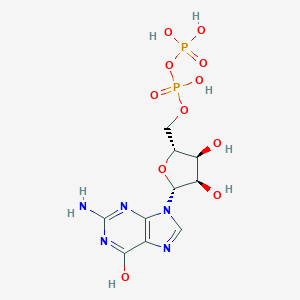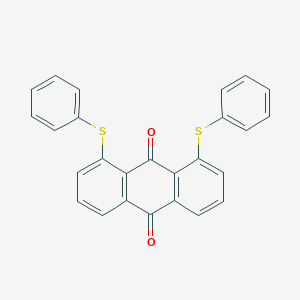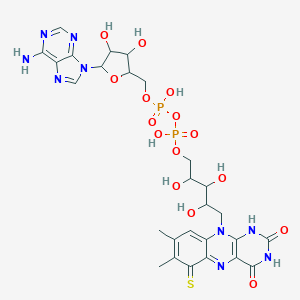
6-Mercapto-fad
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Mercapto-fad, also known as 6-mercaptopurine ribofuranoside, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound is a derivative of riboflavin, which is a vitamin B2 analog that plays a crucial role in various metabolic processes in the body. 6-Mercapto-fad is a potent antioxidant and has been shown to exhibit a range of pharmacological activities, making it a valuable tool for studying various biological processes.
Mechanism Of Action
The mechanism of action of 6-Mercapto-fad is not fully understood, but it is believed to act as a potent antioxidant by scavenging free radicals and reactive oxygen species (ROS). It has also been shown to inhibit the activity of various enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
Biochemical And Physiological Effects
6-Mercapto-fad has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the activity of various antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase. Additionally, it has been shown to inhibit the activity of various pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 6-Mercapto-fad in lab experiments is its potent antioxidant activity, which makes it a valuable tool for studying oxidative stress-related diseases. Additionally, it has been shown to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases. However, one of the limitations of using 6-Mercapto-fad in lab experiments is its potential toxicity at high doses, which can lead to adverse effects.
Future Directions
There are several future directions for research on 6-Mercapto-fad. One of the areas of interest is the development of novel derivatives of 6-Mercapto-fad with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 6-Mercapto-fad and its potential therapeutic applications in various diseases. Furthermore, the potential toxicity of 6-Mercapto-fad at high doses needs to be further investigated to ensure its safe use in clinical settings.
In conclusion, 6-Mercapto-fad is a valuable tool for studying various biological processes due to its potent antioxidant and anti-inflammatory properties. It has been extensively used in scientific research and has shown promising results in the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 6-Mercapto-fad involves the reaction of riboflavin with thiourea in the presence of sodium hydroxide. The resulting product is then purified using various chromatographic techniques to obtain pure 6-Mercapto-fad. This synthesis method has been optimized over the years to improve the yield and purity of the compound.
Scientific Research Applications
6-Mercapto-fad has been extensively used in scientific research for its unique properties. It has been shown to exhibit potent antioxidant activity, which makes it a valuable tool for studying oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, 6-Mercapto-fad has been shown to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases.
properties
CAS RN |
101760-90-1 |
|---|---|
Product Name |
6-Mercapto-fad |
Molecular Formula |
C27H33N9O15P2S |
Molecular Weight |
817.6 g/mol |
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxo-6-sulfanylidene-1H-benzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H33N9O15P2S/c1-9-3-11-15(21(54)10(9)2)32-17-24(33-27(43)34-25(17)42)35(11)4-12(37)18(39)13(38)5-48-52(44,45)51-53(46,47)49-6-14-19(40)20(41)26(50-14)36-8-31-16-22(28)29-7-30-23(16)36/h3,7-8,12-14,18-20,26,37-41H,4-6H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43) |
InChI Key |
ZPSYGSQNTFULQY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=S)C2=NC3=C(NC(=O)NC3=O)N(C2=C1)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)C |
Canonical SMILES |
CC1=C(C(=S)C2=NC3=C(NC(=O)NC3=O)N(C2=C1)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)C |
synonyms |
6-mercapto-FAD 6-SH-FAD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



